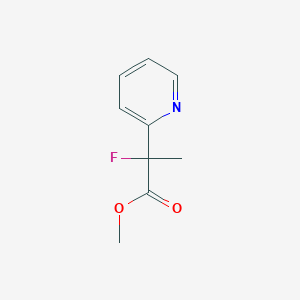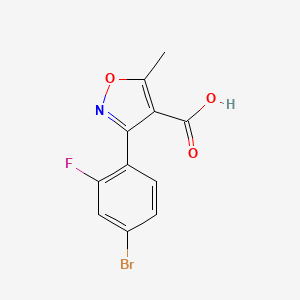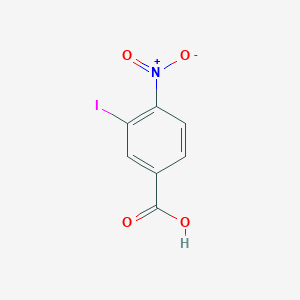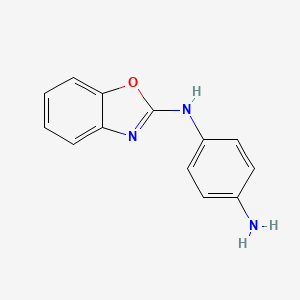![molecular formula C12H8ClNO3S B8697929 13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid](/img/structure/B8697929.png)
13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno-oxepino-pyridine core with a chloro substituent and a carboxylic acid functional group. The presence of these functional groups and the heterocyclic core makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid as a key intermediate. This intermediate undergoes a series of reactions, including cyclization and functional group transformations, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and carboxylic acid functional groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid: A key intermediate in the synthesis of the target compound.
Thieno[2,3-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Oxepino[3,2-b]pyridine derivatives: Compounds with similar oxepino-pyridine cores but different functional groups.
Uniqueness
The uniqueness of 2-Chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine-9-carboxylic acid lies in its combination of functional groups and heterocyclic core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for further development in multiple fields.
Properties
Molecular Formula |
C12H8ClNO3S |
|---|---|
Molecular Weight |
281.72 g/mol |
IUPAC Name |
13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-2-1-7-10(14-9)11-6(3-4-17-7)5-8(18-11)12(15)16/h1-2,5H,3-4H2,(H,15,16) |
InChI Key |
WVSCAKGHJPPZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C3=C1C=C(S3)C(=O)O)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)











![Tri-tert-butylphosphane; {2'-amino-[1,1'-biphenyl]-2-YL}palladio methanesulfonate](/img/structure/B8697921.png)

